molecular formula C14H21N3OS B2951621 2-cyclopentyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide CAS No. 1797708-96-3

2-cyclopentyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

Cat. No. B2951621
CAS RN: 1797708-96-3
M. Wt: 279.4
InChI Key: WPZIKHKIKGSLPC-UHFFFAOYSA-N
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Description

“2-cyclopentyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The molecular structure of thiazole-based compounds is influenced by the substituents on the thiazole ring. These substituents can affect the biological outcomes to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

The chemical reactions involving thiazole-based compounds are largely dependent on the substituents on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .

Future Directions

Thiazole-based compounds have shown promising biological activities, which makes them interesting targets for future research . Future work could focus on synthesizing new derivatives with variable substituents and evaluating their biological activities .

properties

IUPAC Name

2-cyclopentyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c18-13(9-11-3-1-2-4-11)16-12-5-7-17(10-12)14-15-6-8-19-14/h6,8,11-12H,1-5,7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZIKHKIKGSLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide

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